molecular formula C7H8N2O3 B1595186 4-Amino-2-nitrobenzyl alcohol CAS No. 22996-17-4

4-Amino-2-nitrobenzyl alcohol

Cat. No. B1595186
CAS RN: 22996-17-4
M. Wt: 168.15 g/mol
InChI Key: LYFKDORDJDVFOZ-UHFFFAOYSA-N
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Description

4-Aminobenzyl alcohol is used as a starting material to synthesize other organic compounds . It has a linear formula of H2NC6H4CH2OH .


Synthesis Analysis

4-Aminobenzyl alcohol can be synthesized from 4-Nitrobenzyl alcohol through a reduction process . The reduction of nitro groups to amines is a common method in organic synthesis .


Molecular Structure Analysis

The X-ray structure of 4-Aminobenzyl alcohol shows a “herringbone” structure with stacks of hydrogen-bonded molecules .


Chemical Reactions Analysis

4-Aminobenzyl alcohol can undergo various reactions due to the presence of the amine and alcohol functional groups . For example, it can participate in light-induced primary amines and o-nitrobenzyl alcohols cyclization .

Scientific Research Applications

  • N-Alkylation of Functionalized Amines with Alcohols

    • Application Summary: This research focuses on the N-alkylation of pharmaceutically relevant amines with alcohols at ambient temperature . The reaction was achieved by devising a mixed heterogeneous photocatalyst in situ prepared from Cu/TiO2 and Au/TiO2 .
    • Methods of Application: The mixed photocatalytic system enabled the rapid N-alkylation of pharmaceutically relevant molecules, the selective mono- and di-alkylation of primary amines, and the non-symmetrical dialkylation of primary amines to hetero-substituted tertiary amines .
    • Results: The alkylamino functionality is essential for drug design, as they often improve the oil-water partition coefficient (log P), reduce their toxicity, and increase their bioavailability (prodrugs) .
  • Phototriggered Labeling and Crosslinking

    • Application Summary: This research explores the use of 2-nitrobenzyl alcohol (NB) as a photoreactive group with amine selectivity for photoaffinity labeling and crosslinking of biomolecules .
    • Methods of Application: The method involves using 2-nitrobenzyl alcohol as a photoreactive group with amine selectivity .
    • Results: This work confirms that NB is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .
  • Synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl Ester

    • Application Summary: 4-Aminobenzyl alcohol can be used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester .
    • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The results or outcomes obtained are not provided in the source .
  • Photodegradable Hydrogels and Thin Film Patterning

    • Application Summary: This research covers the use of based cross-linkers for photodegradable hydrogels, o-NB side chain functionalization in (block) copolymers, o-NB side chain functionalization for thin film patterning, o-NB for self-assembled monolayers, photo cleavable block copolymers, and photo cleavable bioconjugates .
    • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The results or outcomes obtained are not provided in the source .
  • Synthesis of Cross-Azo Compounds

    • Application Summary: 4-Aminobenzyl alcohol can be used as a reactant to synthesize cross-azo compounds .
    • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The results or outcomes obtained are not provided in the source .
  • Synthesis of Hydrogelators for Drug Delivery Applications

    • Application Summary: 4-Aminobenzyl alcohol can be used as a starting material to synthesize hydrogelators for drug delivery applications .
    • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The results or outcomes obtained are not provided in the source .
  • Synthesis of Cathepsin B Cleavable Dipeptide Linker

    • Application Summary: 4-Aminobenzyl alcohol can be used as a reactant to synthesize a cathepsin B cleavable dipeptide linker .
    • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The results or outcomes obtained are not provided in the source .
  • Synthesis of Hydrogelators for Drug Delivery Applications

    • Application Summary: 4-Aminobenzyl alcohol can be used as a starting material to synthesize hydrogelators for drug delivery applications .
    • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The results or outcomes obtained are not provided in the source .

Safety And Hazards

The safety data sheet for 4-Nitrobenzyl alcohol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The use of 4-Aminobenzyl alcohol and similar compounds in organic synthesis, bioconjugation, medicinal chemistry, chemical biology, and materials science is a promising area of research .

properties

IUPAC Name

(4-amino-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFKDORDJDVFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177536
Record name Benzyl alcohol, 4-amino-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-2-nitrophenyl)methanol

CAS RN

22996-17-4
Record name Benzyl alcohol, 4-amino-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022996174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl alcohol, 4-amino-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-nitrobenzyl alcohol
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4-Amino-2-nitrobenzyl alcohol
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Citations

For This Compound
37
Citations
M Sayama, MA Mori, M Ishida, K Okumura, H Kozuka - Xenobiotica, 1989 - Taylor & Francis
… But 4-amino-2-nitrobenzyl alcohol and 2amino-4-nitrobenzyl alcohol were not separated in any of the mobile phases examined. Acidic compounds were separated in the mobile phase …
Number of citations: 10 www.tandfonline.com
M MORI, Y NARUSE, H KOZUKA - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
… Synthetic Standards The following compounds were prepared according to the published procedures: 2,4-dinitrobenzyl alcohol (2,4-DNB),7> 4-amino-2-nitrobenzyl alcohol (4A2NB),7) …
Number of citations: 21 www.jstage.jst.go.jp
MA Mori, M Sayama, M Shoji, M Inoue, T Kawagoshi… - Xenobiotica, 1997 - Taylor & Francis
… intestinal microora into 2,4-DNB, 4-amino-2-nitrobenzyl alcohol and 2-amino-4-nitrobenzyl alcohol… Time-course studies showed that 2,4-DNB, 4-amino-2-nitrobenzyl alcohol, 2-am ino-4-…
Number of citations: 3 www.tandfonline.com
M SHOJI, M MORI, K MOTOO, H KOZUKA… - Chemical and …, 1985 - jstage.jst.go.jp
… 2A4NT), 4—amino—2-nitrotoluene (4A2NT), 2,4diaminotoluene (2,4-DAT), 2,4-dinitrobenzyl alcohol (2,4-DNB), 2-amino-4—nitrobenzyl alcohol (2A4NB), 4-amino-2-nitrobenzyl alcohol …
Number of citations: 10 www.jstage.jst.go.jp
BG Keenan, T Leungsakul, BF Smets, M Mori… - Journal of …, 2005 - Am Soc Microbiol
… this variant produced both the previously uncharacterized oxidation product 4-amino-2-nitrocresol (enhanced 11-fold relative to wild-type NDO) as well as 4-amino-2-nitrobenzyl alcohol …
Number of citations: 35 journals.asm.org
PA Culbert, AV Wearring, MJ Chamberlain… - Nuclear medicine and …, 1993 - Elsevier
… 4 begins with 4-amino-2nitrobenzyl alcohol 9 (Gal’bershtam and Budarina, 1969) which was converted to both a trimethyltin analog 10 and a chloromercury analog 11 both of which …
Number of citations: 4 www.sciencedirect.com
M MORI, T MIYAHARA, K MOTOO… - Chemical and …, 1985 - jstage.jst.go.jp
2, 4-Dinitrotoluene (2, 4—DNT) and its urinary metabolites [2—amino-4—nitrotoluene (2A4NT), 4-amino-2-nitrotoluene (4A2NT), 2, 4-diaminotoluene (2, 4-DAT), 2, 4-dinitrobenzyl …
Number of citations: 20 www.jstage.jst.go.jp
MM Smets, DE Henderson, K Thomas - Citeseer
… this variant produced both the previously uncharacterized oxidation product 4-amino-2-nitrocresol (enhanced 11-fold relative to wild-type NDO) as well as 4-amino-2-nitrobenzyl alcohol …
Number of citations: 2 citeseerx.ist.psu.edu
MA Mori, M Shoji, M Dohrin, T Kawagoshi, T Honda… - Xenobiotica, 1996 - Taylor & Francis
… Under the conditions, 2,4—13N'l‘ and its derivatives, except 2-amino-4-nitrobenzyl alcohol and 4»amino-2-nitrobenzyl alcohol, 2,6-DNT and its derivatives Were separated (tables 2 …
Number of citations: 6 www.tandfonline.com
M Mori, M Shoji, M Sayama, T Kondo… - Journal of Health …, 2000 - jstage.jst.go.jp
… rats has shown that 2,4-DNB-G and 2,6-DNB-G are transformed by anaerobic incubation into 2,4—DNB, 2—amino—4-nitrobenzyl alcohol (2A4NB), 4—amino2-nitrobenzyl alcohol (…
Number of citations: 4 www.jstage.jst.go.jp

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